molecular formula C24H24O6 B1308117 2,3,6,7,10,11-Hexamethoxytriphenylene CAS No. 808-57-1

2,3,6,7,10,11-Hexamethoxytriphenylene

Cat. No.: B1308117
CAS No.: 808-57-1
M. Wt: 408.4 g/mol
InChI Key: TXROZCSFVVIBFI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3,6,7,10,11-Hexamethoxytriphenylene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and stability. For instance, the compound can act as a substrate or inhibitor for certain enzymes, thereby modulating their catalytic functions. The nature of these interactions is often dictated by the structural compatibility between this compound and the active sites of the enzymes or proteins it interacts with .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in downstream cellular responses. Additionally, this compound can affect the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with distinct biological activities. These temporal changes can impact the compound’s efficacy and safety in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular functions or protecting against oxidative stress. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in biomedical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may possess distinct biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical determinants of its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall biological effects. For instance, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6,7,10,11-Hexamethoxytriphenylene can be synthesized through the oxidative trimerization of 1,2-dimethoxybenzene using transition metal compounds such as iron(III) chloride . The reaction typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

2,3,6,7,10,11-hexamethoxytriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-25-19-7-13-14(8-20(19)26-2)16-10-22(28-4)24(30-6)12-18(16)17-11-23(29-5)21(27-3)9-15(13)17/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXROZCSFVVIBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404819
Record name 2,3,6,7,10,11-Hexamethoxytriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808-57-1
Record name 2,3,6,7,10,11-Hexamethoxytriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 2-liter three-necked flask cooled with ice, 135 ml of ice water was placed, and 490 ml of concentrated sulfuric acid was gradually added to the ice water with stirring to prepare a sulfuric acid solution. Subsequently, 150 g of iron(III) chloride was added to the sulfuric acid solution at room temperature, and after reaction of 1 hour, 30 g of 1,2-dimethoxybenzene was further added to prepare a reaction mixture. After reaction of 3 hours, the reaction mixture was cooled with ice, and 1 liter of ice water was gradually added to the reaction mixture. After stirring of 1 hour, the reaction mixture was filtered through a glass filter to obtain crude crystals of the above compound (a) of 13 g (yield: 43%).
[Compound]
Name
ice water
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
490 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 g
Type
catalyst
Reaction Step Five
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Six
Yield
43%

Synthesis routes and methods II

Procedure details

1,2-Dimethoxybenzene (138.0 grams, 0.999 mole) and ferric chloride (81.2 grams, 0.501 mole) were added to a glass resin kettle reactor and stirred under a nitrogen atmosphere as a slurry. The slurry exotherms to a 70° C. temperature, then after stirring for 10 minutes, the temperature of the slurry was 65° C. After an additional 5 minutes, the temperature of the slurry was 55° C. and at this time, deionized water (9.0 grams, 0.5 mole) was added dropwise to the slurry over a 5 minute period. At the completion of the water addition, the reaction temperature was increased to 75° C. and held therein for the next 20 minutes. The resultant slurry was diluted with deionized water (250 milliliters) then filtered. The precipitate was recovered and was washed with ethanol (400 milliliters) followed by filtration. The precipitate was recovered and washed with 5N aqueous hydrochloric acid (400 milliliters) followed by filtration. The precipitate was recovered and washed with deionized water (400 milliters) followed by filtration. The precipitate was recovered and dried in a forced air, convection type oven for 16 hours at 50° C. to provide a dry purple colored powder. Portions of the powder were dissolved in chloroform then applied to a silca gel column and eluted with chloroform. A yellow colored product band elutes first and was retained, while a purple colored band was left on the column. The chloroform solvent was removed from the eluted solution of product by rotary evaporation to provide a pale creme colored powder. After drying to a constant weight, 7.53 grams of product was recovered. High pressure liquid chromatographic analysis reveals a single peak for the 2,3,6,7,10,11-hexamethoxytriphenylene product in excess of 95 area percent (detector at 254 nm), with a single minor coproduct peak present. Differential scanning calorimetry of a portion (10.1 or 12.3 milligrams) of the product using a heating rate of 10° C. per minute, and a range from 30° to 350° C. under a stream of nitrogen flowing at a rate of 35 cubic centimeters per minute reveals a sharp melting point endotherm with a minimum at 311° C. and an enthalpy of 136 joules per gram (data averaged from two analysis). Fourier transform infrared spectrophotometric analysis of a potassium bromide pellet of the product reveals the presence of the C--H stretch vibration for the aromatic ring at 3104 cm-1, the C--H stretch vibration for the methoxy group at 2831 cm-1, the C--H stretch vibrations for the aromatic ring C=C groups at 1623, 1523 and 1463 (1437 shoulder) cm-1, the aromatic ring C--O vibration for the ether linkage at 1264 cm-1, the aliphatic portion of the C--O vibration for the ether linkage at 1045 cm-1, aromatic ring C--O stretch vibration at 1158 cm-1 and the C--H out-of-plane vibration for the aromatic rings at 832 and 779 cm-1.
Quantity
138 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
81.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
9 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a 2-liter three-necked flask chilled with ice, 455 g of iron(III) sulfate hexahydrate and 193 ml of ice-water were placed, and vigorously stirred to completely dissolve iron(III) sulfate hexa-hydrate in water. Thereafter, 58.7 g of 1,2-dimethoxybenzene was further added to the solution and 882 ml of concentrated sulfuric acid was gradually added with cooling to prepare a mixture. After reaction of 24 hours, 9 liter of ice-water was gradually added to the reaction mixture. After stirring of 5 hours, the reaction mixture was filtered through a glass filter to obtain crude crystals of the above compound (TP-A) of 48.1 g (yield: 83%)
Quantity
58.7 g
Type
reactant
Reaction Step One
Quantity
882 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
9 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
193 mL
Type
reactant
Reaction Step Three
Quantity
455 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

A type B crystal of 2,3,6,7,10,11-hexahydroxytriphenylene monohydrate was synthesized according to the process described in Synthesis, 477, 1994 and JP-A-8-119894. Namely, 1,2-dimethoxybenzene (31.78 g, 0.23 moles) and anhydrous ferric chloride (120 g, 0.74 moles) were dissolved in 70% sulfuric acid, and the solution was reacted at 25° C. for 24 hours with stirring. After completion of the reaction, the solution was poured into ice water (500 g), and the precipitated crystal was collected by filtration. After the resultant crystal was washed with water (1 L), and then dried to give pale purple colored 2,3,6,7,10,11-hexamethoxytriphenylene (28.2 g, theoretical yield from 1,2-dimethoxybenzene: 90.1%) (the method of Synthesis, 477, 1994).
Quantity
31.78 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 2,3,6,7,10,11-Hexamethoxytriphenylene?

A1: this compound (HMTP) comprises a central triphenylene core, a polyaromatic hydrocarbon, decorated with six methoxy (-OCH3) groups. Its molecular formula is C24H24O6. [, , , ]

Q2: How does HMTP interact with surfaces like silver (Ag(111)) and graphene?

A2: HMTP exhibits weak interactions with graphene, forming a commensurate close-packed hexagonal network on graphene/Ir(111). [] Conversely, on Ag(111) surfaces, HMTP interacts weakly while its acceptor counterpart, HATCN, demonstrates strong interactions, leading to charge transfer and surface buckling. Interestingly, mixing HMTP and HATCN results in strong hybridization and the emergence of a common unoccupied molecular orbital, signifying potential for charge-transfer complex formation. []

Q3: Can HMTP be used as a component in organic electronic devices?

A3: Research suggests that HMTP, as an electron donor, can form charge-transfer complexes with acceptor molecules like HATCN. [] These complexes are crucial for developing organic electronic devices like organic solar cells and transistors.

Q4: Are there alternative methods to synthesize HMTP besides traditional chemical routes?

A4: Yes, electrochemical methods offer a greener approach to synthesizing HMTP derivatives. Anodic oxidation of catechol ketals, followed by acidic hydrolysis, can yield high-quality HMTP. This method minimizes metal waste and avoids harsh reaction conditions. []

Q5: What is known about the crystal structure of HMTP?

A5: HMTP crystallizes differently than expected for typical discotic columnar mesogens. Instead of stacking based on the aromatic core, its crystal structure is primarily governed by the arrangement of alkyl groups. [] This insight highlights the importance of peripheral groups in influencing the self-assembly and ultimately the material properties of HMTP.

Q6: What are the challenges associated with studying HMTP adsorption on alkali halide surfaces?

A7: Studying molecular adsorption on bulk insulator surfaces like KBr(001) is challenging due to the limited number of molecules suitable for such investigations. HMTP, with its flat aromatic core and peripheral polar groups, was specifically designed to enhance interactions with KBr(001) and minimize molecular diffusion at room temperature. []

Q7: How does the structure of HMTP contribute to its properties and potential applications?

A8: The planar aromatic core of HMTP facilitates π-π stacking interactions, which are crucial for charge transport in organic electronics. [] Additionally, the six methoxy groups enhance solubility and influence the molecule's self-assembly behavior, impacting its potential applications in various fields. []

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